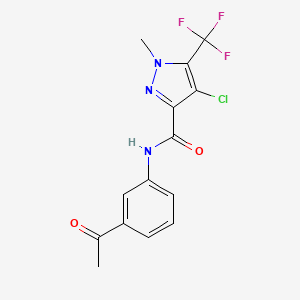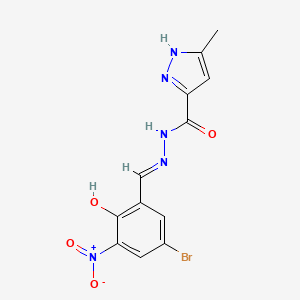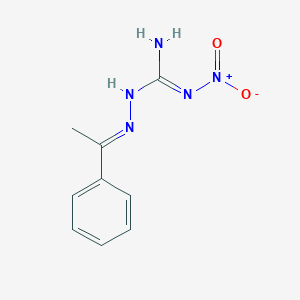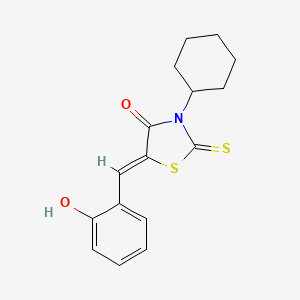![molecular formula C22H18N2O3 B5965274 3-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5965274.png)
3-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MBP-3 or MBP-3B and belongs to the family of benzamide derivatives. In
作用機序
The mechanism of action of 3-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is not fully understood. However, studies have suggested that MBP-3 exerts its anti-cancer effects by inhibiting the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and its inhibition leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. MBP-3 has also been shown to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an increase in acetylcholine levels, which may contribute to the neuroprotective effects of MBP-3.
Biochemical and Physiological Effects:
Studies have shown that 3-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide exhibits potent anti-cancer, neuroprotective, and anti-inflammatory effects. MBP-3 has been shown to induce apoptosis in cancer cells, inhibit the activity of AChE, and reduce inflammation in models of rheumatoid arthritis. Furthermore, MBP-3 has been shown to improve cognitive function in models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
The advantages of using 3-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide in laboratory experiments include its potent anti-cancer, neuroprotective, and anti-inflammatory effects. Additionally, the synthesis method of MBP-3 has been optimized to provide high yields and purity of the compound. However, the limitations of using MBP-3 in laboratory experiments include the lack of understanding of its mechanism of action and potential side effects.
将来の方向性
There are several future directions for the study of 3-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide. One potential direction is to further investigate the mechanism of action of MBP-3 in order to better understand its therapeutic potential. Additionally, future studies could focus on the development of novel derivatives of MBP-3 with improved potency and selectivity. Furthermore, the potential of MBP-3 as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis could be explored in more detail. Finally, the use of MBP-3 in combination with other anti-cancer agents could be investigated for its potential synergistic effects.
合成法
The synthesis of 3-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves the reaction of 5-methyl-2-aminobenzoxazole with 3-bromoanisole in the presence of a palladium catalyst. The resulting intermediate is then coupled with 3-aminobenzamide in the presence of a copper catalyst to yield the final product. This method has been optimized to provide high yields and purity of the compound.
科学的研究の応用
3-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been studied for its potential therapeutic applications in various fields such as cancer, neurodegenerative diseases, and inflammation. Several studies have shown that MBP-3 exhibits potent anti-cancer activity against various cancer cell lines such as breast, lung, and colon cancer. Additionally, MBP-3 has been shown to have neuroprotective effects in models of Alzheimer's disease and Parkinson's disease. Furthermore, MBP-3 has been studied for its anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
3-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c1-14-9-10-20-19(11-14)24-22(27-20)16-6-3-7-17(12-16)23-21(25)15-5-4-8-18(13-15)26-2/h3-13H,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXAEWARTHZCAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-ethyl-2-methyl-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5965195.png)
![6-oxo-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-diene-11-carboximidamide](/img/structure/B5965208.png)
![2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5965213.png)

![1-(cyclohexylmethyl)-N-[1-(6-methoxy-2-naphthyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5965217.png)


![3-{1-[4-(acetylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-cyano-N-(4-fluorophenyl)acrylamide](/img/structure/B5965241.png)
![1-[2-(3-fluorophenyl)ethyl]-6-oxo-N-{2-[2-(trifluoromethyl)phenyl]ethyl}-3-piperidinecarboxamide](/img/structure/B5965245.png)


![(dicyclopropylmethyl)methyl{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}amine](/img/structure/B5965289.png)
![1-[4-(2,6-dimethoxyphenoxy)but-2-yn-1-yl]-4-ethylpiperazine hydrochloride](/img/structure/B5965291.png)
![1-[(dimethylamino)sulfonyl]-N-(3-methylbenzyl)-3-piperidinecarboxamide](/img/structure/B5965298.png)